2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-7-3-4-8-15(14)22(20,21)18-11-16(19)10-9-12-5-1-2-6-13(12)16/h1-8,18-19H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCMELTFRLWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of an appropriate precursor, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process would include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the benzenesulfonamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or ammonia. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine may produce an amine derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
2. Antimicrobial Properties
Research has demonstrated that sulfonamide derivatives possess antimicrobial activity. The compound may inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. This makes it a candidate for developing new antibiotics against resistant strains.
3. Neurological Applications
The indene moiety suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Biochemical Applications
1. Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes.
2. Drug Development
Due to its unique chemical properties, this compound can be utilized as a lead compound in drug development programs aimed at synthesizing more potent analogs with improved pharmacokinetic profiles.
Material Science Applications
1. Polymer Chemistry
Compounds containing sulfonamide groups are used in the synthesis of polymers with specific functionalities. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials.
2. Sensor Development
The unique electronic properties of the indene structure make it suitable for developing chemosensors that can detect environmental pollutants or biological markers due to its ability to undergo redox reactions.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the benzenesulfonamide group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications.
Structural Analogs
Key Findings from Comparative Analysis
Bioactivity: BNM-III-170 demonstrates antiviral efficacy, highlighting the importance of the brominated indenyl scaffold in targeting viral entry . In contrast, simpler brominated sulfonamides (e.g., 3-bromomethylbenzenesulfonyl chloride) are primarily synthetic intermediates . The hydroxy group in the target compound may enhance solubility or hydrogen-bonding interactions compared to non-hydroxylated analogs like N-(1-(bromomethyl)bicycloheptan-2-yl)benzenesulfonamide .
Synthetic Routes: BNM-III-170 is synthesized from 5-bromo-1-indanone, a precursor that could theoretically be adapted for the target compound . The bicyclo[2.2.1]heptane derivative () employs bromomethylation strategies applicable to analogous sulfonamides .
Crystallographic and Conformational Stability :
- X-ray crystallography data for N-(1-(bromomethyl)bicycloheptan-2-yl)benzenesulfonamide reveals planar sulfonamide groups and rigid bicyclic systems, suggesting that the indenyl moiety in the target compound may introduce torsional strain or altered packing efficiency .
- Tools like SHELX and ORTEP-III () are critical for comparing molecular geometries of such compounds .
Data Table: Physicochemical and Structural Properties
Biological Activity
2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a bromine atom, a benzenesulfonamide moiety, and an indene derivative. Its structural characteristics contribute to its unique biological activities.
1. Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamides, compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 6.63 mg/mL against Staphylococcus aureus to 6.72 mg/mL against Escherichia coli .
2. Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide compounds has been documented extensively. In vivo studies indicated that certain derivatives could inhibit carrageenan-induced paw edema in rats, showcasing their efficacy at various concentrations:
- Compounds exhibited inhibition rates of 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours post-administration, respectively .
3. Anticancer Activity
The compound's anticancer properties are under investigation, with preliminary studies suggesting it may inhibit cancer cell proliferation. Research focusing on similar compounds indicates that structures containing the indene moiety can induce apoptosis in various cancer cell lines:
- For example, one study found that certain derivatives could enhance caspase-3 activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM .
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Cell Cycle Modulation : It may affect cell cycle progression in cancer cells, leading to increased apoptosis .
Comparative Analysis
To better understand the compound's efficacy, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Efficacy (%) |
|---|---|---|
| Compound A | 6.63 mg/mL | 94.69% |
| Compound B | 6.72 mg/mL | 89.66% |
| Compound C | Not evaluated | Not evaluated |
Case Studies
Several case studies have highlighted the potential applications of sulfonamide derivatives:
- Study on Anti-inflammatory Effects : A group of new benzenesulfonamides was synthesized and tested for their anti-inflammatory properties using animal models .
- Antimicrobial Screening : A series of benzenesulfonamide compounds were screened for their antimicrobial activity against clinical isolates, demonstrating varying degrees of effectiveness .
Q & A
Basic: What are the established synthetic routes for 2-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide?
The synthesis typically involves:
- Step 1: Reduction of 1-indanone to 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanol using NaBH₄ or LiAlH₄ .
- Step 2: Sulfonamide coupling via nucleophilic substitution between the indanol derivative and 2-bromobenzenesulfonyl chloride in anhydrous DMF, catalyzed by triethylamine (TEA) at 0–5°C .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Confirmatory techniques include HPLC and -NMR .
Advanced: How can reaction parameters be optimized to improve synthetic yield and reduce diastereomer formation?
- Temperature control: Maintaining sub-10°C during sulfonamide coupling minimizes side reactions (e.g., sulfonate ester formation) .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indanol intermediate .
- Catalyst screening: TEA outperforms weaker bases (e.g., pyridine) in suppressing racemization .
- Chiral resolution: Use of (R)-BINOL-based chiral auxiliaries or preparative chiral HPLC reduces diastereomer contamination .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR: - and -NMR confirm sulfonamide linkage (δ 3.2–3.5 ppm for CH₂-SO₂) and bromine substitution (deshielded aromatic protons at δ 7.5–8.2 ppm) .
- X-ray crystallography: SHELX programs refine crystal structures; space group P2₁/c common due to the compound’s chirality. Key metrics: R-factor < 0.05, C–Br bond length ~1.89 Å .
- Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 400.2 (calculated: 400.03) .
Advanced: How can contradictory crystallographic and solution-phase structural data be resolved?
- Dynamic vs. static disorder: Crystallographic data may show static disorder in the indenyl moiety, while solution NMR suggests dynamic conformational exchange. Use temperature-dependent NMR (VT-NMR) to correlate with crystallographic thermal parameters .
- DFT calculations: Compare optimized gas-phase geometries (B3LYP/6-31G*) with X-ray data to identify steric/electronic influences on conformation .
Basic: What biological targets or pathways are associated with this sulfonamide derivative?
- Enzyme inhibition: Sulfonamide group inhibits cyclooxygenase (COX-2) and carbonic anhydrase isoforms (CA-IX/XII), implicated in inflammation and tumorigenesis .
- Molecular docking: Preliminary models suggest hydrophobic interactions between the bromobenzene ring and CA-II’s active site (binding energy: −8.2 kcal/mol) .
Advanced: How to address discrepancies between in vitro enzyme inhibition and in vivo efficacy?
- Metabolic stability: The hydroxyindenyl group undergoes rapid glucuronidation in vivo, reducing bioavailability. Modify the hydroxyl group to a methyl ether or fluorinated analog to block metabolism .
- Off-target effects: Use competitive activity-based protein profiling (ABPP) to identify unintended interactions with serine hydrolases or proteases .
Basic: What are the common chemical modifications to enhance solubility or stability?
- Solubility: Introduce polar groups (e.g., -SO₃H, -NH₂) at the para position of the benzene ring. Aqueous solubility increases from 0.2 mg/mL (parent) to 5.1 mg/mL (sulfonic acid derivative) .
- Stability: Replace the hydroxy group with a trifluoromethyl (-CF₃) group to resist oxidation. Accelerated stability testing (40°C/75% RH) shows >90% purity after 30 days .
Advanced: How to interpret conflicting reactivity data in nucleophilic substitution reactions?
- Steric effects: Bulkier nucleophiles (e.g., tert-butylamine) show lower reactivity due to hindered access to the sulfonyl sulfur. Kinetic studies (Eyring plots) reveal ΔG‡ = 18.3 kcal/mol for primary vs. 22.1 kcal/mol for tertiary amines .
- Solvent effects: DMSO stabilizes transition states via polar interactions, reducing activation energy by 15% compared to THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
